5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4/c13-7-1-3-9(14)11(5-7)17-6-8-2-4-10(18-8)12(15)16/h1-5H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVABYPFRCFVPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Alkyl Halide Intermediates
The most widely adopted route involves the reaction of 2,5-dichlorophenol with a furan-2-carboxylic acid derivative bearing a leaving group at the 5-position. Key steps include:
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Protection of the Carboxylic Acid : Methyl esterification using thionyl chloride (SOCl₂) in methanol achieves >95% conversion to methyl furan-2-carboxylate, preventing undesired side reactions during subsequent steps.
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Introduction of a Leaving Group : Bromination of 5-(hydroxymethyl)furan-2-carboxylate with phosphorus tribromide (PBr₃) in dichloromethane yields 5-(bromomethyl)furan-2-carboxylate at 0–5°C.
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Etherification : Treatment of 2,5-dichlorophenol with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) generates the phenoxide ion, which displaces bromide from 5-(bromomethyl)furan-2-carboxylate at 80°C for 12 hours.
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Ester Hydrolysis : Basic hydrolysis with sodium hydroxide (NaOH) in ethanol/water (3:1) regenerates the carboxylic acid, achieving 85–90% overall yield.
Critical Parameters :
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Solvent polarity (DMF > DMSO > acetone) directly correlates with reaction rate due to enhanced phenoxide nucleophilicity.
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Elevated temperatures (>70°C) minimize competing elimination reactions.
Mitsunobu Reaction for Ether Formation
For oxygen-sensitive substrates, the Mitsunobu reaction offers an alternative pathway:
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Substrate Preparation : 5-(Hydroxymethyl)furan-2-carboxylic acid is synthesized via formylation (LDA, DMF) followed by NaBH₄ reduction.
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Coupling : Reacting 5-(hydroxymethyl)furan-2-carboxylic acid with 2,5-dichlorophenol in tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) forms the ether bond at 25°C.
Advantages :
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Stereochemical control for chiral analogs.
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Mild conditions preserve acid-sensitive functional groups.
Limitations :
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High reagent costs (DEAD, PPh₃).
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Requires rigorous exclusion of moisture.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput, pharmaceutical manufacturers employ tubular reactors for:
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Esterification : Supercritical methanol (250°C, 100 bar) achieves instantaneous esterification without catalysts.
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Bromination : Gas-liquid phase reactions with HBr/O₂ mixtures reduce waste compared to PBr₃.
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Etherification : Microchannel reactors with immobilized K₂CO₃ on silica gel enable 99% conversion in <30 minutes.
Table 1: Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12–24 hours | 0.5–2 hours |
| Yield | 85–90% | 92–95% |
| Solvent Consumption | 15 L/kg | 5 L/kg |
| Purity (HPLC) | 98.5% | 99.3% |
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:4) produces needle-like crystals with:
Supersaturation Control :
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Cooling rate: 0.5°C/min from 60°C to 25°C.
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Seeding with pre-characterized crystals at 50°C.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆) :
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δ 7.51 (d, J = 8.8 Hz, 1H, Ar-H)
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δ 7.34 (d, J = 2.8 Hz, 1H, Ar-H)
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δ 7.28 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H)
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δ 6.82 (d, J = 3.4 Hz, 1H, Furan-H)
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δ 6.62 (d, J = 3.4 Hz, 1H, Furan-H)
FT-IR (KBr) :
Stability and Degradation Pathways
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with primary degradation products identified via GC-MS as:
Storage Recommendations :
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Amber glass containers under nitrogen at –20°C.
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Avoid prolonged exposure to UV light.
Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dichlorophenoxy group.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid has demonstrated various biological activities that make it valuable for research:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell growth through mechanisms involving cellular disruption and enzyme inhibition.
Pharmaceutical Applications
The compound's ability to act as a precursor for pharmaceutical compounds positions it as an important building block in drug development. Its unique structure allows for the synthesis of derivatives that may possess enhanced biological activity or altered physicochemical properties. Notably, its potential role in targeting specific molecular pathways in cancer therapy is an area of active research.
Agricultural Applications
In agriculture, this compound is being explored for its herbicidal properties. The dichlorophenoxy substituent enhances its effectiveness in controlling unwanted plant growth, which could lead to its use as a selective herbicide in crop management.
Comparative Analysis of Related Compounds
To better understand the applications of this compound, it is useful to compare it with similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 5-(2,3-Dichlorophenoxy)methylfuran-2-carboxylic acid | C12H9Cl2O4 | Similar structure but different chlorination pattern; potential herbicidal activity. |
| 5-(4-Chloro-3,5-dimethylphenoxy)methylfuran-2-carboxylic acid | C14H14ClO4 | Increased lipophilicity; explored for pharmaceutical applications. |
| 5-(Phenoxy)methylfuran-2-carboxylic acid | C11H10O4 | Lacks chlorine substituents; used in various organic syntheses. |
The unique dichlorophenoxy substituent in this compound enhances its biological activity compared to these similar compounds.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to active sites on enzymes or receptors, inhibiting their function. The furan ring and carboxylic acid group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Phenoxymethyl-Substituted Furan Carboxylic Acids
Key Observations :
Furan Carboxylic Acids with Alternative Substituents
Key Observations :
- Biological Activity: Substituents like aminomethyl (CAS 51521-95-0) or carboxyethyl enhance interactions with microbial targets, as seen in antifungal and antibacterial assays .
- Industrial Applications : FDCA (furan-2,5-dicarboxylic acid) is a renewable building block for polyesters, contrasting with the single carboxylic acid group in the target compound, which limits polymer-forming capability .
Reactivity Profiles
- Electrophilic Substitution: The dichlorophenoxy group deactivates the furan ring, reducing susceptibility to electrophilic attack compared to non-halogenated analogs.
- Derivatization : The carboxylic acid group enables esterification or amidation, as seen in methyl 5-(methoxycarbonylethyl)furan-2-carboxylate (antimicrobial activity ).
Biological Activity
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. Its unique structural features, including a furan ring and dichlorophenyl substituents, suggest various mechanisms of action that may influence biological systems.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₈Cl₂O₄
- Structural Characteristics :
- Furan moiety at the 2-position.
- Carboxylic acid group providing acidic properties.
- Dichlorophenyl substituents which may enhance biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate enzyme activity related to inflammatory pathways, particularly by inhibiting cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory prostaglandins, suggesting potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, showing cytotoxic effects that warrant further investigation. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as chlorine atoms, enhances its antiproliferative activity.
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with various molecular targets within cells:
- Enzyme Inhibition : The carboxylic acid group may form covalent bonds with nucleophilic sites on enzymes, leading to inhibition.
- Signal Transduction Pathways : The compound may influence cellular signaling pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value of 15 µg/mL. |
| Study B | Showed anti-inflammatory effects by reducing COX-2 expression in vitro. |
| Study C | Reported cytotoxicity against human breast cancer cell lines with an IC50 value of 20 µg/mL. |
Q & A
Q. What are the standard synthetic routes for 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling 2,5-dichlorophenol with furan-2-carboxylic acid derivatives under alkaline conditions (e.g., NaOH or K₂CO₃) to form the phenoxymethyl linkage. Optimization may include adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is critical for removing byproducts like unreacted dichlorophenol .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
Key NMR signals include:
- ¹H NMR : A singlet for the methylene bridge (CH₂O) at δ ~4.8–5.2 ppm.
- Aromatic protons from the dichlorophenoxy group (δ 6.8–7.5 ppm) and furan ring (δ 6.2–7.0 ppm).
- Carboxylic acid proton (δ ~12–13 ppm, broad). Discrepancies in splitting patterns or unexpected peaks may indicate regioisomeric impurities or incomplete substitution .
Q. What methods are used to determine its physicochemical properties (e.g., solubility, pKa)?
- Solubility : Tested in solvents like DMSO, water, and ethanol using gravimetric or UV-Vis methods. Limited aqueous solubility (<2 mg/mL) is common due to the hydrophobic dichlorophenoxy group .
- pKa : Determined via potentiometric titration, with the carboxylic acid group typically exhibiting a pKa of ~2.5–3.5 .
Advanced Research Questions
Q. How does the substitution pattern (2,5-dichloro vs. 2,4-dichloro) on the phenoxy group influence reactivity and bioactivity?
The 2,5-dichloro substitution may enhance steric hindrance and electron-withdrawing effects compared to 2,4-dichloro analogs, altering nucleophilic aromatic substitution kinetics. Computational studies (e.g., DFT) can predict electronic effects on reaction pathways. Bioactivity differences, such as antimicrobial potency, should be validated via comparative assays (e.g., MIC tests) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects)?
- Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media.
- Structural verification : Confirm compound purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation products .
- Mechanistic studies : Employ molecular docking to assess binding affinity to microbial enzymes (e.g., dihydrofolate reductase) .
Q. Can catalytic methods improve the sustainability of synthesizing this compound?
Transition-metal catalysts (e.g., Pd/Cu systems) or enzymatic approaches may reduce reliance on harsh reagents. For example, oxidative coupling of 5-(chloromethyl)furan-2-carboxylic acid derivatives using tert-butyl hypochlorite (from bleach and tert-butanol) offers a greener route to acid chloride intermediates .
Q. How can derivatization expand its application in materials science?
- Polymer precursors : React the carboxylic acid with diols to form ester-linked polymers.
- Coordination complexes : Use as a ligand for metal-organic frameworks (MOFs) by deprotonating the carboxylic acid group and binding to metals like Zn²⁺ or Cu²⁺ .
Q. What advanced analytical techniques address challenges in quantifying trace impurities?
- LC-MS/MS : Enables detection of sub-ppm-level impurities (e.g., residual dichlorophenol) using MRM transitions.
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Methodological Notes
- Synthetic Optimization : DOE (Design of Experiments) approaches are recommended for reaction parameter screening.
- Bioactivity Validation : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments to ensure statistical significance.
- Data Reproducibility : Publish full spectral data (NMR, IR) and crystallographic CIF files in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
